Triflocin

Description

Historical Context of Triflocin in Renal Physiology Research

This compound entered the scientific arena in the early 1970s as a novel diuretic agent. Initial studies focused on characterizing its effects on the kidney, establishing its role as a potent natriuretic and antiphosphaturic substance. ahajournals.org Research from this period aimed to elucidate the renal mechanisms responsible for these effects, examining its influence on glomerular filtration rate, renal concentrating ability, and tubular handling of electrolytes. ahajournals.orgahajournals.orgnih.gov These foundational investigations positioned this compound as a subject of interest within the field of renal physiology, prompting further exploration into its mode of action.

This compound as a Research Tool in Ion Transport Studies

Subsequent research utilized this compound not just as a diuretic but as a specific tool to investigate the intricacies of ion transport within the nephron. A pivotal area of this research was its effect on the tubuloglomerular feedback (TGF) mechanism, a crucial process in regulating single-nephron glomerular filtration rate (SNGFR).

Studies involving the microperfusion of single nephrons revealed that this compound, much like the well-characterized loop diuretic furosemide (B1674285), inhibits the absorption of sodium (Na) and chloride (Cl) in the loop of Henle. nih.gov This inhibition of ion transport is a key factor in its diuretic effect and its ability to interfere with the TGF mechanism. The macula densa, a specialized group of cells in the distal tubule, senses changes in the luminal fluid's ion concentration, particularly Cl, to regulate GFR. By blocking Na and Cl reabsorption, this compound alters the signal received by the macula densa, thereby influencing the SNGFR. nih.gov

Specifically, research demonstrated that increasing the perfusion rate through the loop of Henle normally leads to a decrease in SNGFR. However, in the presence of this compound, this response was significantly reduced, indicating its interference with the feedback mechanism. nih.gov This property made this compound a valuable compound for researchers studying the fundamental processes of renal autoregulation and ion transport in the distal nephron.

Comparative Analysis of this compound with Related Diuretic Research Agents

The utility of this compound as a research tool is further highlighted when its effects are compared with those of other diuretic agents in experimental settings. In studies examining the tubuloglomerular feedback response, this compound's actions were found to be similar to furosemide. Both agents were effective in reducing the SNGFR response to an increased tubular flow rate. nih.gov

In contrast, other diuretics exhibited different effects. For instance, amiloride, a potassium-sparing diuretic that acts on a different segment of the nephron, did not reduce the SNGFR response in the same manner. nih.gov Furthermore, while both this compound and furosemide inhibited Na and Cl absorption in the perfused loop of Henle, their effects on the stop-flow pressure (SFP) response to increased perfusion differed. Furosemide abolished the SFP response, whereas this compound did not, suggesting subtle differences in their mechanisms or sites of action within the nephron. nih.gov

Other diuretics, such as acetazolamide, ethacrynic acid, and mercaptomerin, also failed to reduce the SFP response under the same experimental conditions. nih.gov This comparative data was instrumental for researchers in dissecting the specific transport pathways and feedback mechanisms at play in different parts of the renal tubule.

Structure

3D Structure

Properties

IUPAC Name |

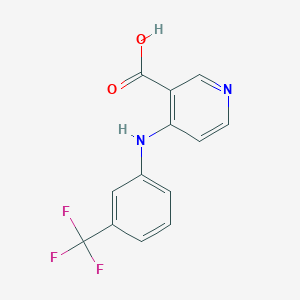

4-[3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O2/c14-13(15,16)8-2-1-3-9(6-8)18-11-4-5-17-7-10(11)12(19)20/h1-7H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBIKXOJCISNQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=C(C=NC=C2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864400 | |

| Record name | 4-[3-(Trifluoromethyl)anilino]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13422-16-7 | |

| Record name | Triflocin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013422167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIFLOCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S01B3A38SK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemical Derivatization of Triflocin and Analogues

Established Synthetic Routes for Triflocin Core Structure

The core structure of this compound (4-[3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid) can be prepared through a nucleophilic aromatic displacement reaction. This established route involves the reaction of 4-chloronicotinic acid with m-trifluoromethylaniline americanelements.com. In this process, the amino group of m-trifluoromethylaniline acts as a nucleophile, displacing the chlorine atom on the pyridine (B92270) ring of 4-chloronicotinic acid to form the anilino linkage at the 4-position. This reaction is a fundamental approach for constructing the specific diarylamine motif characteristic of this compound.

Methodologies for Derivatization of Nicotinic Acid Analogues

Derivatization of nicotinic acid analogues, including the this compound scaffold, can be achieved through various chemical transformations, primarily focusing on the carboxylic acid function and modifications to the aromatic rings. A common strategy involves the esterification of the carboxylic acid group, for instance, to yield ethyl nicotinate (B505614) derivatives uni.lu. These esters can then undergo further reactions, such as condensation with various aromatic aldehydes to form hydrazone compounds, which can be prepared in good yields uni.lu.

Another methodology involves the use of N-hydroxysuccinimide activated N-alkyl-nicotinic acid esters (Cn-NA-NHS) as derivatizing agents. These reagents facilitate N-acylation reactions, which can be employed to introduce various N-alkyl groups or to form amide linkages, thereby expanding the structural diversity of nicotinic acid derivatives fishersci.ca. The derivatization of the carboxylic acid function can influence the chemical properties of the compounds uni.lu.

Advanced Synthetic Techniques for this compound Analogues

Advanced synthetic techniques play a crucial role in the creation of this compound analogues, allowing for precise and efficient structural modifications. Metal-catalyzed coupling reactions are particularly prominent in this regard. For instance, Suzuki cross-coupling reactions are widely utilized for forming carbon-carbon (aryl-aryl) bonds in organic synthesis uni.lu. This technique could be employed to introduce diverse aryl or heteroaryl substituents onto the pyridine ring or the trifluoromethylphenyl moiety of this compound analogues.

Another powerful method for carbon-nitrogen bond formation, relevant for introducing various amine functionalities, is the Buchwald-Hartwig amination. This reaction typically involves a palladium catalyst system, a base, and an appropriate solvent, enabling the coupling of aryl halides (or similar electrophiles) with amines uni.lu. Such methods provide a versatile platform for synthesizing a wide array of N-aryl-substituted pyridine derivatives.

Sonochemical methods, which utilize ultrasound to accelerate chemical reactions, have also been developed for the faster synthesis of certain nicotinic acid ethyl ester derivatives wikipedia.org. These techniques offer advantages in reaction kinetics and can be beneficial for optimizing the synthesis of complex analogues. The application of these advanced techniques allows for the systematic modification of the this compound structure, enabling the exploration of structure-activity relationships.

Chiral Synthesis and Stereochemical Considerations in this compound Derivatives

Chiral synthesis is a specialized area of chemical synthesis focused on producing molecules with a specific stereochemistry, particularly single enantiomers. This is often crucial in pharmaceutical development as different enantiomers of a compound can exhibit distinct biological activities, pharmacokinetic profiles, and safety characteristics americanelements.comnih.gov.

This compound, in its described structure, does not possess a chiral center Current time information in Guadalupe County, US.. However, the synthesis of its derivatives or analogues might involve the introduction of new chiral centers, necessitating chiral synthetic approaches. Methodologies for chiral synthesis include biocatalysis, which utilizes enzymes or living cells for chemical transformations, and chiral pool synthesis, which starts from readily available enantiomerically pure natural products americanelements.com. The use of chiral auxiliaries, temporarily attached to a molecule to direct the stereochemical outcome of a reaction, is another established strategy americanelements.com.

For instance, diastereoselective aza-Michael additions of aromatic amines to chiral β-trifluoromethyl-α,β-unsaturated oxazolidinones have been reported to yield chiral β-trifluoromethyl-β-amino acid derivatives with good diastereoselectivities ontosight.ai. While this specific example is for amino acid derivatives, the principle of diastereoselective additions can be adapted for introducing chiral motifs into more complex structures like this compound analogues. Understanding and controlling the stereochemical outcome of synthetic reactions is paramount when designing and preparing this compound derivatives that may contain chiral elements.

Elucidation of Molecular Mechanisms of Action and Cellular Pharmacology of Triflocin

Modulation of Basolateral Electrogenic Na-(HCO3)n > 1 Cotransport in Proximal Tubules

A key mechanism of Triflocin's action is its inhibition of the basolateral electrogenic sodium-bicarbonate cotransporter (NBCe1) in the proximal tubules. nih.gov This transporter is crucial for the reabsorption of bicarbonate from the tubular fluid back into the blood, a process tightly coupled to sodium reabsorption. By inhibiting this cotransporter, this compound disrupts the normal flux of both sodium and bicarbonate ions across the basolateral membrane. nih.gov The stoichiometry of this transporter, moving more than one bicarbonate ion for each sodium ion, makes it electrogenic, meaning it generates an electrical current. This compound's inhibitory action on this cotransporter leads to a reduction in sodium and bicarbonate reabsorption, contributing significantly to its diuretic and urine-alkalizing effects. nih.gov

Impact on Basolateral Membrane Potential in Renal Tubular Cells

This compound induces a hyperpolarization of the basolateral membrane in proximal convoluted tubular cells. nih.gov This change in membrane potential is a direct consequence of its inhibition of the electrogenic Na-(HCO3)n cotransporter. The transporter's normal function contributes to a depolarizing current (net negative charge moving out of the cell). By blocking this transporter, this compound eliminates this depolarizing influence, causing the cell's membrane potential to become more negative, or hyperpolarized. nih.gov This effect is not prevented by inhibitors of other key channels and transporters like barium, ouabain, or amiloride, further confirming that this compound's primary target is the Na-(HCO3)n cotransporter. nih.gov However, under conditions of acute isohydric hypercapnia, this compound leads to a depolarization of the basolateral membrane potential. nih.gov

Interaction with Chloride Channels, specifically CLC-K Isoforms (ClC-Ka, ClC-Kb)

This compound also interacts with chloride channels, specifically the kidney-specific CLC-K isoforms, ClC-Ka and ClC-Kb. nih.gov These channels are vital for chloride reabsorption in various segments of the nephron, including the thick ascending limb of Henle's loop and the distal convoluted tubule. researchgate.net Structurally, this compound is not co-planar, a feature that influences its interaction with these channels. It has been shown to block the ClC-Ka channel at all tested concentrations. nih.gov The function of ClC-K channels is dependent on an accessory subunit called barttin. frontiersin.org Dysfunctions in either the channels or barttin can lead to Bartter Syndrome, a group of inherited renal salt-wasting disorders. nih.govfrontiersin.org By blocking these channels, this compound can interfere with the chloride reabsorption that is part of the countercurrent multiplication mechanism, thus enhancing its diuretic effect. nih.gov

Effects on Intracellular Ion Activities (e.g., Chloride, pH)

Consistent with its primary mechanisms of action, this compound alters intracellular ion concentrations. While it has been observed to have no effect on intracellular chloride activity, it does cause an increase in intracellular pH under normal acid-base conditions. nih.gov The rise in intracellular pH is a direct result of inhibiting the basolateral Na-(HCO3)n cotransporter, which is responsible for bicarbonate exit from the cell. nih.gov By blocking this pathway, bicarbonate accumulates within the cell, leading to intracellular alkalinization.

| Parameter | Effect of this compound | Reference |

| Intracellular Chloride Activity | No effect | nih.gov |

| Intracellular pH | Increase | nih.gov |

| Basolateral Membrane Potential | Hyperpolarization | nih.gov |

Pharmacological Target Identification and Characterization for Triflocin

Primary Renal Ion Transporters and Cotransporters

The kidney plays a vital role in maintaining fluid and electrolyte balance through a complex network of ion transporters and cotransporters. These include the Na+/K+/2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, the Na+/K+-ATPase, Na+/H+ exchangers (NHEs), and various chloride channels nih.govphysiology.orgderangedphysiology.comwfsahq.orgmdpi.com. Triflocin has been noted as a diuretic and was initially described as a blocker of Na-HCO3 cotransporters pnas.org. While the exact mechanisms of its interaction with all renal ion transporters are complex, its primary characterized action involves the CLC-K chloride channels, which are essential for renal NaCl reabsorption and water balance researchgate.netnih.gov. The inhibition of these channels interferes with the urine countercurrent concentration mechanism, leading to diuretic and antihypertensive effects nih.govmdpi.com.

Characterization of CLC-K Chloride Channels as Direct Targets

Extensive research has identified the CLC-K chloride channels, specifically human CLC-Ka (hClC-Ka) and CLC-Kb (hClC-Kb), as direct pharmacological targets of this compound pnas.orgnih.govmdpi.comresearchgate.netnih.gov. These channels are crucial for chloride absorption in various sections of the nephron and for endolymph production in the inner ear pnas.orgguidetopharmacology.orgnih.gov.

This compound acts as an inhibitor of these channels. Its chemical structure, characterized by a non-coplanar arrangement of its two aromatic rings, is hypothesized to be critical for its blocking activity on CLC-Ka pnas.orgmdpi.comnih.gov. This contrasts with compounds like niflumic acid (NFA), which, due to its coplanar conformation, can exhibit dual effects on CLC-K channels, activating them at lower concentrations and inhibiting them at higher concentrations pnas.orgnih.govmdpi.com. This compound, however, consistently blocks CLC-Ka across a range of tested concentrations (10 μM to 1 mM) pnas.org.

Identification of Accessory Proteins and Modulators of this compound's Target Interactions

The function and expression of CLC-K channels are significantly modulated by accessory proteins and physiological factors. A key accessory protein is barttin (encoded by the BSND gene), a β-subunit that is essential for the proper trafficking, expression, and functional activity of CLC-K channels at the plasma membrane researchgate.netnih.govmdpi.comresearchgate.netguidetopharmacology.org. Mutations in BSND can lead to severe renal salt loss and congenital deafness, underscoring barttin's critical role in CLC-K channel physiology pnas.orgresearchgate.netnih.gov.

Beyond protein-protein interactions, CLC-K channel activity is also physiologically modulated by extracellular calcium ions (Ca2+) and protons (H+) nih.govmdpi.com. These ions act as gating modifiers, influencing the open probability of the channels without affecting single-channel conductance mdpi.com.

Binding Kinetics and Affinity Studies with Identified Pharmacological Targets

Binding kinetics describe the dynamic interaction between molecules, characterized by the association rate (k_on or k_a), the dissociation rate (k_off or k_d), and the equilibrium dissociation constant (K_D) malvernpanalytical.combmglabtech.comnicoyalife.comligandtracer.comdynamic-biosensors.com. The K_D value represents the concentration of an analyte at which half of the ligands are occupied at equilibrium, indicating the affinity of a compound for its target; a lower K_D signifies higher affinity bmglabtech.comnicoyalife.com.

For this compound, dose-response studies on CLC-Ka channels have revealed an apparent equilibrium dissociation constant (K_D) of 283 ± 50 μM pnas.org. This suggests a 1:1 binding stoichiometry between this compound and the CLC-Ka channel pnas.org.

Table 1: Binding Affinity of this compound to CLC-Ka Channels

| Target | K_D (μM) | Binding Stoichiometry |

| CLC-Ka | 283 ± 50 | 1:1 |

Comparative Target Specificity of this compound and Analogues

The specificity of a pharmacological agent for its intended target is crucial for minimizing off-target effects. This compound and its analogues have been investigated for their selectivity among different members of the CLC chloride channel family.

Studies have shown that benzofuran (B130515) derivatives, a class of compounds structurally related to some CLC-K channel modulators, exhibit high specificity for CLC-K channels (both CLC-Ka and CLC-Kb) pnas.orgnih.gov. These compounds are practically inactive on other CLC family members, such as ClC-2 and ClC-5, at concentrations that effectively block CLC-K channels pnas.orgnih.gov. For instance, RT-93, a potent benzofuran derivative, showed only a slight blocking effect on ClC-2 and ClC-5 with apparent K_D values in the 200–400 μM range, significantly higher than its affinity for CLC-K channels pnas.org.

The non-coplanar conformation of this compound's aromatic rings is a key structural feature that confers its inhibitory action on CLC-Ka, distinguishing it from compounds like niflumic acid (NFA) where coplanarity can lead to activation at certain concentrations pnas.orgmdpi.comnih.gov. This structural insight is vital for the rational design of more selective and potent CLC-K channel modulators.

Table 2: Comparative Specificity of CLC-K Channel Modulators

| Compound | Target (Primary) | Activity on CLC-Ka | Activity on ClC-2/ClC-5 | Key Structural Feature |

| This compound | CLC-Ka, CLC-Kb | Block (K_D 283 µM) | Minimal activity | Non-coplanar rings |

| Niflumic Acid (NFA) | CLC-Ka | Activate (low conc.), Inhibit (high conc.) | Blocks other channels (e.g., VRAC, K+ channels, Ca2+ currents) researchgate.net | Coplanar rings |

| Benzofuran Derivatives (e.g., RT-93) | CLC-Ka, CLC-Kb | Inhibit (<10 µM) | Practically inactive (K_D 200-400 µM) pnas.org | Phenyl-benzofuran ring pnas.org |

Preclinical Pharmacodynamics and Renal Physiological Research of Triflocin

Micropuncture Studies on Renal Tubular Reabsorption in Animal Models

Micropuncture techniques, which allow for the direct sampling and analysis of fluid from individual nephron segments, have been instrumental in pinpointing the sites and mechanisms of Triflocin's action on renal tubular reabsorption nih.gov. These studies have provided direct evidence of its effects on the proximal convoluted tubule and the thick ascending limb of Henle's loop.

Proximal Convoluted Tubule Reabsorption

The proximal convoluted tubule is the primary site for the reabsorption of the majority of filtered solutes and water kenhub.comearthslab.comteachmephysiology.compressbooks.pub. Micropuncture studies in animal models have demonstrated that this compound has a notable inhibitory effect on reabsorption in this segment nih.gov. Research indicates that this compound interferes with the transport of sodium and chloride, leading to a decrease in the reabsorption of these ions from the tubular fluid back into the blood nih.gov. This inhibition of solute reabsorption consequently reduces the osmotic gradient that drives water reabsorption, contributing to the diuretic effect of the compound.

Thick Ascending Limb of Henle's Loop Reabsorption

The thick ascending limb of the loop of Henle plays a critical role in the reabsorption of a significant portion of filtered sodium chloride and is largely impermeable to water nih.govnih.govwikipedia.orgdovepress.comteachmephysiology.com. Micropuncture experiments have identified this segment as a key site of action for this compound nih.gov. The compound has been shown to inhibit the Na-K-2Cl cotransporter, a crucial protein for ion transport in this region nih.gov. This action disrupts the reabsorption of sodium and chloride, further contributing to the diuretic and natriuretic effects of this compound nih.gov.

Influence on Glomerular Filtration Rate and Tubuloglomerular Feedback Mechanisms

The glomerular filtration rate (GFR) is a measure of the volume of fluid filtered from the glomerular capillaries into Bowman's capsule per unit time pressbooks.pubderangedphysiology.com. The tubuloglomerular feedback (TGF) mechanism is a critical intra-renal regulatory system that stabilizes GFR and sodium chloride delivery to the distal nephron wikipedia.orgyoutube.com. Studies have revealed that this compound significantly interferes with this feedback loop nih.govnih.gov.

Microperfusion experiments have shown that an increased flow rate through the loop of Henle normally triggers a decrease in the single-nephron GFR (SNGFR), a response mediated by the macula densa nih.gov. However, in the presence of this compound, this SNGFR response to increased perfusion is reduced nih.govnih.gov. This interference is attributed to this compound's ability to inhibit NaCl absorption at the macula densa, thereby disrupting the signaling that leads to afferent arteriolar constriction and a subsequent reduction in GFR nih.govnih.gov.

| Experimental Condition | Perfusion Rate (nl/min) | Stop-Flow Pressure (mm Hg) | Single Nephron GFR (nl/min) |

| Control (Ringer's solution) | 10 | 37.6 | 29.9 |

| 40 | 32.1 | 18.7 | |

| This compound | 10 -> 40 | Reduced SNGFR response | Reduced SNGFR response |

Effects on Renal Concentrating Mechanism in Preclinical Models

The kidney's ability to concentrate urine is essential for water balance and is dependent on the establishment and maintenance of a hypertonic medullary interstitium, a process in which the loop of Henle plays a central role eclinpath.comck12.orgyoutube.com. Research in preclinical models has demonstrated that this compound impairs the renal concentrating mechanism nih.gov. By inhibiting NaCl reabsorption in the thick ascending limb of Henle's loop, this compound diminishes the accumulation of solutes in the medullary interstitium nih.gov. This reduction in the medullary osmotic gradient compromises the driving force for water reabsorption from the collecting ducts, leading to the excretion of a larger volume of more dilute urine nih.gov.

Natriuretic and Antiphosphaturic Effects in Animal Studies

Animal studies have consistently documented the potent natriuretic (sodium excretion) and antiphosphaturic (phosphate excretion) effects of this compound nih.govnih.gov. The natriuretic effect is a direct consequence of the inhibition of sodium reabsorption in both the proximal convoluted tubule and the thick ascending limb of Henle's loop nih.gov. The increased delivery of sodium to the distal nephron overwhelms its reabsorptive capacity, resulting in significant sodium loss in the urine.

The antiphosphaturic effect of this compound is also a key finding from these studies nih.gov. While the precise mechanism for this effect is complex, it is understood to be linked to the inhibition of sodium-phosphate cotransport in the proximal tubule. By altering sodium transport, this compound indirectly affects the reabsorption of phosphate, leading to its increased excretion.

Renal Blood Flow Distribution Modifications in Animal Models

In animal models, this compound has been observed to modify the distribution of renal blood flow nih.gov. The kidneys receive a substantial portion of cardiac output, and the distribution of this blood flow between the cortex and medulla is critical for normal renal function derangedphysiology.comlitfl.com. Studies utilizing techniques such as autoradiography and inert gas washout have indicated that this compound can cause a redistribution of blood flow within the kidney. This alteration is believed to be a secondary consequence of its primary effects on tubular transport and the tubuloglomerular feedback mechanism, which in turn influence local vascular resistance and blood flow dynamics.

Electrophysiological Characterization in Isolated Renal Preparations

The electrophysiological effects of this compound have been investigated in isolated renal preparations, providing insights into its mechanism of action at the cellular level. Studies on proximal convoluted tubular cells of Necturus have been particularly informative in characterizing the compound's influence on membrane potential and ion transport.

Research indicates that this compound acts as an inhibitor of the basolateral electrogenic sodium-bicarbonate (Na-HCO3) symport in proximal tubules. nih.gov When applied at millimolar concentrations to the basolateral membrane of these cells in vivo, this compound induces a significant hyperpolarization of the membrane. nih.gov This hyperpolarizing effect is notable because it persists even in the presence of various ion channel blockers. For instance, the hyperpolarization is not prevented by barium (2.5 x 10⁻³ M), a potassium channel blocker; ouabain (10⁻³ M), an inhibitor of the Na⁺/K⁺-ATPase pump; or amiloride (10⁻⁴ M), a blocker of sodium channels. nih.gov This suggests that this compound's primary action is not on these specific channels or transporters.

Detailed Research Findings

The following tables summarize the key electrophysiological findings from studies on isolated renal preparations:

Table 1: Effect of this compound on Basolateral Membrane Potential in Necturus Proximal Tubule Cells

| Experimental Condition | Observation | Implication |

| Application of this compound (mM concentration) | Hyperpolarization of the basolateral membrane. nih.gov | Inhibition of an electrogenic transport process. |

| This compound + Barium (2.5 x 10⁻³ M) | Hyperpolarization persists. nih.gov | Effect is not mediated by barium-sensitive K⁺ channels. |

| This compound + Ouabain (10⁻³ M) | Hyperpolarization persists. nih.gov | Effect is independent of Na⁺/K⁺-ATPase activity. |

| This compound + Amiloride (10⁻⁴ M) | Hyperpolarization persists. nih.gov | Effect is not due to blockage of amiloride-sensitive Na⁺ channels. |

Table 2: Additional Electrophysiological and Intracellular Effects of this compound

| Parameter Measured | Effect of this compound | Conclusion |

| Intracellular Chloride Activity | No effect. nih.gov | This compound does not directly interfere with Cl⁻ transport. |

| Intracellular pH (Physiological acid-base conditions) | Increase. nih.gov | Likely due to inhibition of HCO₃⁻ exit from the cell. |

| Basolateral Membrane Potential (Acute isohydric hypercapnia) | Depolarization. nih.gov | Consistent with inhibition of the Na-HCO₃ symport. |

Preclinical Pharmacokinetics and Metabolism Research of Triflocin Non Human Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in Animal Species

Early characterization of the ADME properties of Triflocin was conducted across multiple preclinical species to understand its disposition and to support the selection of appropriate animal models for further toxicological and efficacy studies. science.gov The primary routes of elimination and the extent of metabolic conversion were key areas of focus. merckvetmanual.com Standard single-dose pharmacokinetic studies were performed in species such as NMRI mice, Wistar rats, Beagle dogs, and cynomolgus monkeys. nih.gov These studies revealed that this compound is subject to first-pass metabolism, which influences its oral bioavailability. researchgate.net The main excretion pathways for this compound and its metabolites were identified as both renal and biliary routes, with the liver being the primary organ for metabolic processes. merckvetmanual.com

In vitro metabolic stability assays are crucial for predicting a compound's behavior in vivo and its potential for drug-drug interactions. nuvisan.comwuxiapptec.com The metabolic stability of this compound was evaluated by incubating the compound with liver microsomes and hepatocytes from various species, including humans. nuvisan.com These assays measure the rate of degradation of the compound, which helps in determining its intrinsic clearance (CLint) and metabolic half-life (t1/2). nih.gov

The potential of this compound to cause drug-drug interactions was assessed by evaluating its ability to inhibit or induce major cytochrome P450 (CYP450) enzymes. nih.govnih.gov Such studies are critical in early development to identify potential risks of co-administering this compound with other medications. nih.gov Reversible and time-dependent inhibition assays were conducted using human liver microsomes. nih.gov For induction studies, fresh human hepatocytes were treated with this compound to measure any changes in CYP enzyme activity. researchgate.net

Table 1: In Vitro Metabolic Stability and CYP450 Interaction Profile of this compound

| Parameter | Rat | Dog | Monkey | Human |

|---|---|---|---|---|

| Microsomal Half-Life (t½, min) | 15 | 28 | 35 | 42 |

| Intrinsic Clearance (CLint, µL/min/mg protein) | 46.2 | 24.8 | 19.8 | 16.5 |

| CYP1A2 Inhibition (IC₅₀, µM) | >50 | |||

| CYP2C9 Inhibition (IC₅₀, µM) | >50 | |||

| CYP2D6 Inhibition (IC₅₀, µM) | 28.5 | |||

| CYP3A4 Inhibition (IC₅₀, µM) | 18.2 | |||

| CYP3A4 Induction (Fold Change at 10 µM) | 1.2 |

Identifying the metabolic pathways of this compound is essential for understanding its clearance mechanisms and the potential pharmacological or toxicological activity of its metabolites. nih.gov In vivo studies in rats indicated that this compound is extensively metabolized, with less than 1% of the parent drug recovered unchanged in urine. mdpi.com

Metabolite identification was carried out by analyzing biological matrices (plasma, urine, and feces) from preclinical species using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comnih.gov This approach allows for the structural elucidation of metabolites formed through Phase I (e.g., oxidation, hydroxylation) and Phase II (e.g., glucuronidation) metabolic reactions. nih.govnih.gov The primary metabolic pathways for this compound were found to be hydroxylation and subsequent glucuronide conjugation.

Table 2: Major Metabolites of this compound Identified in Rat Biological Matrices

| Metabolite ID | Metabolic Reaction | Matrix Detected | Relative Abundance |

|---|---|---|---|

| M1 | Mono-hydroxylation | Plasma, Urine, Feces | +++ |

| M2 | Di-hydroxylation | Urine, Feces | + |

| M3 | O-glucuronide of this compound | Plasma, Urine | ++ |

| M4 | O-glucuronide of M1 | Urine, Feces | +++ |

Relative Abundance: + (Low), ++ (Medium), +++ (High)

Understanding the distribution of a drug into various tissues is key to assessing its potential sites of action and accumulation. researchgate.net Tissue distribution studies for this compound were performed in rats following intravenous administration to determine the extent to which the compound and its metabolites penetrate different organs. frontiersin.org Results showed that this compound was rapidly and widely distributed into most tissues. frontiersin.org The highest concentrations were observed in the liver and kidneys, consistent with their roles as primary organs of metabolism and excretion. nih.govfrontiersin.org Notably, the distribution of this compound into the brain was limited, suggesting it does not readily cross the blood-brain barrier. frontiersin.org

Table 3: Tissue-to-Plasma Concentration Ratios (Kp) of this compound in Rats at 2 Hours Post-Dose

| Tissue | Kp Ratio |

|---|---|

| Liver | 25.6 |

| Kidney | 18.2 |

| Lung | 8.5 |

| Heart | 5.1 |

| Spleen | 3.4 |

| Brain | 0.2 |

| Testes | 0.3 |

Comparative Pharmacokinetics Across Different Animal Models (e.g., Rodents, Non-Human Primates)

Conducting pharmacokinetic studies in multiple species is a standard practice that allows for interspecies comparisons and aids in the prediction of human pharmacokinetics through allometric scaling. nih.govnih.gov The pharmacokinetic profile of this compound was characterized in both rodents (Wistar rats) and non-human primates (cynomolgus monkeys). nih.gov Significant differences were observed in parameters such as clearance and half-life between the species, which is common due to variations in drug-metabolizing enzymes. researchgate.net The data gathered from these comparative studies are fundamental for selecting the most appropriate species for long-term toxicology studies and for initial estimations of human pharmacokinetic parameters. nih.gov

Table 4: Comparative Pharmacokinetic Parameters of this compound

| Pharmacokinetic Parameter | Wistar Rat | Cynomolgus Monkey |

|---|---|---|

| Clearance (CL, mL/min/kg) | 55.4 | 22.1 |

| Volume of Distribution (Vd, L/kg) | 4.8 | 3.5 |

| Terminal Half-Life (t½, h) | 1.0 | 1.8 |

| Oral Bioavailability (F, %) | 25 | 45 |

Radiolabeling Techniques (e.g., 14C) in Preclinical ADME Studies

To obtain a complete picture of the drug's disposition, radiolabeling studies are the gold standard in ADME research. wuxiapptec.com A ¹⁴C-labeled version of this compound was synthesized to conduct quantitative ADME studies. The use of a radiolabel allows for the sensitive and accurate tracking of the total drug-related material (parent drug and all metabolites) throughout the body. wuxiapptec.comnih.gov These studies are essential for performing mass balance assessments to determine the recovery of the administered dose and to definitively identify all major excretion routes. wuxiapptec.com Furthermore, radiolabeled compounds are critical for quantitative whole-body autoradiography (QWBA), a technique that provides detailed visualization of drug distribution across all tissues and organs. nih.gov Tritium (³H) is another isotope used in radiolabeling, often employed in receptor binding assays and autoradiography due to its high specific activity. researchgate.netopenmedscience.com

Ex Vivo and In Silico Models for Preclinical PK Prediction

In addition to in vivo and in vitro studies, ex vivo and in silico models are increasingly used to predict pharmacokinetic properties and reduce reliance on animal testing. nih.gov Ex vivo models, such as fresh tissue slices, can provide a more physiologically relevant system for studying metabolism and transport because cellular structures and pH gradients are maintained. nih.govreprocell.com

In silico models, including physiologically based pharmacokinetic (PBPK) modeling, integrate physicochemical data of the drug with physiological information from different species to simulate ADME processes. nih.govbiorxiv.org These models can predict drug concentrations in various tissues and are valuable for extrapolating preclinical data to predict human pharmacokinetics. nih.govmdpi.com Machine learning and other computational approaches are also being developed to predict ADME properties directly from a compound's chemical structure, further accelerating the drug discovery process. biorxiv.orgresearchgate.net

Compound Reference Table

Structure Activity Relationship Sar Studies and Computational Molecular Modeling of Triflocin

Identification of Key Pharmacophores for Renal Ion Channel Modulation

The pharmacological activity of compounds like Triflocin, which modulate renal ion channels, is dictated by specific molecular features collectively known as pharmacophores. For CLC-K chloride channels, essential pharmacophoric requirements for ligand binding have been identified. These include a carboxylic group and two hydrophobic aromatic rings, one of which can be a heterocyclic ring. nih.gov A heteroatom (such as oxygen, nitrogen, or sulfur) typically bridges these two aromatic rings, as seen in fenamates, or connects the first aromatic ring to the carboxylic moiety. nih.gov

A critical molecular determinant distinguishing channel activators from blockers is the planarity of the aromatic portions of the molecules. pnas.orgnih.gov Compounds with perfectly coplanar aromatic groups tend to exhibit potentiating (activating) activity, while those with non-coplanar arrangements often act as blockers. pnas.orgnih.gov this compound, for instance, exhibits a non-coplanar arrangement of its two aromatic moieties, a feature crucial to its blocking action on ClC-Ka channels. pnas.orgnih.gov

Influence of Substituent Modifications on Diuretic Activity and Selectivity

Substituent modifications significantly impact the diuretic activity and selectivity of compounds related to this compound. The structural design of this compound itself, where the pyridine (B92270) nitrogen atom is shifted from the ortho to the para position relative to the amino group, introduces steric hindrance. pnas.org This steric hindrance forces a non-coplanar arrangement of the two aromatic rings, with the lowest-energy conformer of this compound showing a dihedral angle of approximately 22.4° between the aromatic rings. nih.gov This non-coplanar conformation is directly correlated with its blocking activity on ClC-Ka channels. pnas.orgnih.gov

In contrast, niflumic acid (NFA), an activator of CLC-Ka at lower concentrations, possesses a planar conformation, highlighting the importance of molecular geometry for activity. nih.govnih.gov Flufenamic acid (FFA) derivatives, similar to this compound, are forced into a non-coplanar arrangement and act as potent ClC-Ka blockers. nih.gov Studies on benzofuran (B130515) derivatives, another class of CLC-K inhibitors, have shown that specific substituents can increase potency, with some achieving affinities better than 10 µM, and even inhibit CLC-Kb with similar affinity, representing the first inhibitors for this isoform. nih.govnih.gov The polarity of the scaffold and the presence of large hydrophobic substituents also influence selectivity between CLC-Ka and CLC-Kb. nih.gov

| Compound | Planarity of Aromatic Rings | CLC-K Activity | Kd (ClC-Ka) |

| This compound | Non-coplanar | Blocker | 283 µM nih.gov |

| Niflumic Acid (NFA) | Planar | Activator (low conc.), Inhibitor (high conc.) | Not specified |

| Flufenamic Acid (FFA) | Non-coplanar | Blocker | Not specified |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of compounds based on their chemical structure. researchgate.netmdpi.com While specific detailed QSAR models for this compound analogues were not identified in the provided search results, the methodology is broadly applicable in drug discovery to identify potential drug candidates and optimize their properties. researchgate.netcresset-group.com QSAR models correlate molecular descriptors (e.g., physicochemical properties, molecular fingerprints) with observed biological activities, allowing for the prediction of activity for new or untested compounds. researchgate.netmdpi.comcresset-group.comnih.gov

The development of QSAR models typically involves:

Data Collection : Gathering a dataset of compounds with known structures and biological activities.

Descriptor Calculation : Computing various molecular descriptors that quantify structural, electronic, and physicochemical properties.

Model Building : Employing statistical methods (e.g., regression analysis) to establish a mathematical relationship between descriptors and activity. cresset-group.com

Validation : Assessing the model's predictive power using internal (e.g., cross-validation) and external validation sets. mdpi.comcresset-group.comnih.gov

A well-validated QSAR model can offer good predictive power, as indicated by high correlation coefficients (e.g., R² values), and can be used to virtually screen large datasets and guide the design of novel analogues with improved potency or selectivity. mdpi.comcresset-group.comnih.gov

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry, including molecular dynamics (MD) simulations, provides powerful tools to investigate the dynamic behavior of this compound and its interactions with biological targets at an atomic level. nih.govnih.gov MD simulations capture the behavior of biomolecules, such as proteins and ligands, in full atomic detail over time, offering insights into their structural, dynamical, and thermodynamical properties. nih.govmdpi.com

Key applications of MD simulations in the context of this compound and renal ion channels include:

Understanding Binding Mechanisms : Identifying key interactions between this compound and its binding site on the ion channel, including hydrogen bonds, hydrophobic interactions, and conformational changes induced upon binding. nih.govnih.gov

Conformational Sampling : Exploring the conformational landscape of this compound and its analogues, which is crucial for understanding how different conformations might influence binding affinity and activity. nih.gov

Lead Optimization : Guiding the modification of ligand structures to improve efficacy, potency, or selectivity by predicting rearrangements of the binding pocket or refining potential ligand poses. nih.govnih.gov

Homology Modeling Validation : When experimental structures are unavailable, MD simulations can be used to investigate the stability and dynamics of homology models of target proteins in complex with ligands. mdpi.com

MD simulations complement experimental data by providing a dynamic view of molecular interactions that static structures cannot fully capture, thereby aiding in rational drug design. nih.govnih.gov

Advanced Analytical Methodologies for Triflocin Research and Development

Chromatographic Techniques for Purity and Degradation Product Analysisresearch-solution.comnih.govhumanjournals.com

Chromatographic techniques are fundamental for assessing the purity of Triflocin and for identifying and quantifying its degradation products. These methods leverage differential partitioning between a stationary phase and a mobile phase to separate components of a mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely employed technique for the purity assessment and stability-indicating analysis of pharmaceutical compounds. For this compound, reverse-phase HPLC (RP-HPLC) with a C18 column is commonly utilized due to its versatility in separating a broad range of compounds based on their hydrophobicity. The mobile phase typically consists of a mixture of aqueous buffers (e.g., ammonium (B1175870) formate (B1220265) buffer) and organic solvents (e.g., acetonitrile (B52724) or methanol), optimized to achieve baseline separation of this compound from its potential impurities and degradation products researchgate.netchromatographyonline.comijpsonline.com. UV detection is frequently used, with the detection wavelength optimized for this compound's chromophore researchgate.netchromatographyonline.comlibretexts.org. Forced degradation studies, involving exposure to various stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic), are critical to generate degradation products, allowing for the development of robust stability-indicating HPLC methods chromatographyonline.comijpsonline.com.

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers enhanced resolution, speed, and sensitivity compared to conventional HPLC, utilizing smaller particle size columns and higher operating pressures. This technique is particularly beneficial for complex samples and for reducing analysis times, making it suitable for high-throughput purity analysis and the rapid detection of trace degradation products of this compound pharmtech.com.

Gas Chromatography (GC): While HPLC is preferred for non-volatile or thermally labile compounds, GC may be applicable for this compound if it or its volatile derivatives can be vaporized without degradation. GC is typically coupled with detectors such as Flame Ionization Detector (FID) or Mass Spectrometry (MS) for impurity profiling, especially for residual solvents or volatile degradation products corn.org.

Thin-Layer Chromatography (TLC): TLC serves as a rapid and cost-effective screening tool for purity checks and initial identification of degradation products. It provides a visual separation profile and can be used for semi-quantitative analysis, particularly in resource-limited settings iaea.org.

Table 1: Common Chromatographic Techniques for this compound Analysis

| Technique | Primary Application | Advantages | Typical Detection Methods |

| HPLC | Purity, Degradation Products | High resolution, quantitative, versatile | UV-Vis, PDA |

| UHPLC | Purity, Degradation Products | Faster, higher resolution, increased sensitivity | UV-Vis, PDA, MS |

| GC | Volatile Impurities, Solvents | High efficiency for volatile compounds | FID, MS |

| TLC | Screening, Semi-quantification | Rapid, cost-effective, visual separation | UV, Chemical derivatization |

Spectroscopic Methods for Structural Elucidation and Quantificationresearch-solution.comnih.govhumanjournals.com

Spectroscopic methods provide invaluable information about the chemical structure and concentration of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a straightforward and widely used method for the quantification of this compound, given its chromophoric pyridine (B92270) and trifluoromethylphenyl moieties. It measures the absorption of UV or visible light by the molecule, with quantification based on Beer-Lambert's law. It is also used for initial purity assessment and detecting gross structural changes spectroscopyonline.comresearchgate.net.

Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy provides a "fingerprint" of the molecule, revealing characteristic functional groups present in this compound (e.g., C=O stretch from carboxylic acid, N-H stretch from amine, C-F stretch from trifluoromethyl group). This technique is essential for confirming the identity of this compound, detecting polymorphism, and identifying impurities by comparing spectra to a reference spectroscopyonline.comresearchgate.netgoogleapis.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, offers detailed insights into the molecular structure, connectivity, and stereochemistry of this compound. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) further aid in unambiguously assigning proton and carbon signals and elucidating complex structures. NMR is crucial for confirming the synthesized structure of this compound and identifying structural variations in degradation products or impurities spectroscopyonline.comnih.gov.

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information to IR spectroscopy and is useful for characterizing the molecular fingerprint of this compound, especially in solid-state forms. Morphologically-Directed Raman Spectroscopy (MDRS) can combine imaging with Raman to provide data on particle shape, size, and chemical composition spectroscopyonline.comgoogleapis.comdrugpatentwatch.com.

Mass Spectrometry (MS): While a dedicated section (8.5) covers its application in metabolite identification, MS is also a powerful spectroscopic tool for determining the molecular weight and elemental composition of this compound and its related substances. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are critical for confirming molecular formulas and identifying unknown compounds spectroscopyonline.com.

Table 2: Spectroscopic Methods for this compound Characterization

| Method | Information Provided | Key Applications |

| UV-Vis | Concentration, electronic transitions | Quantification, purity assessment |

| IR (FT-IR) | Functional groups, molecular fingerprint | Identity confirmation, polymorphism detection |

| NMR (¹H, ¹³C, 2D) | Detailed molecular structure, connectivity | Structural elucidation, impurity identification |

| Raman | Molecular fingerprint, solid-state form | Identity, polymorphism, particle characterization |

| MS | Molecular weight, elemental composition | Identity, impurity detection, formula confirmation |

Bioanalytical Method Development for this compound in Preclinical Biological Samplesresearch-solution.comnih.govhumanjournals.com

Bioanalytical methods are developed to accurately quantify this compound and its metabolites in complex biological matrices (e.g., plasma, urine, tissues) obtained from preclinical studies. These methods are vital for pharmacokinetic (PK) and toxicokinetic (TK) studies.

Sample Preparation: Biological samples are highly complex and require extensive preparation to isolate the analyte of interest and remove interfering matrix components. Common techniques include:

Protein Precipitation (PP): A rapid and simple method where proteins are denatured and precipitated, typically using organic solvents (e.g., acetonitrile, methanol) or acids, leaving the analyte in the supernatant humanjournals.cominnovareacademics.insigmaaldrich.com.

Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from an aqueous biological matrix into an immiscible organic solvent based on differential solubility. It offers good selectivity and clean extracts humanjournals.cominnovareacademics.insigmaaldrich.com.

Solid-Phase Extraction (SPE): SPE is a more selective and efficient technique that uses a solid sorbent to selectively retain the analyte while interfering compounds are washed away. Various sorbent chemistries (e.g., C18, ion-exchange) can be chosen based on this compound's physicochemical properties humanjournals.cominnovareacademics.insigmaaldrich.comnih.gov. Microextraction by packed sorbent (MEPS) is a miniaturized SPE technique offering automation and cost-effectiveness nih.gov.

Dried Blood Spots (DBS): An emerging technique that involves collecting a small volume of blood on a specialized paper card, which can simplify sample collection, storage, and shipment, especially in preclinical settings nih.gov.

Analytical Techniques:

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed. LC separates this compound from matrix components, and tandem MS provides highly specific detection and quantification, minimizing matrix effects innovareacademics.innih.govasiapharmaceutics.info. The ability to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) ensures high selectivity even in complex biological matrices thermofisher.com.

Table 3: Bioanalytical Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

| Protein Precipitation | Denaturation and removal of proteins | Fast, simple, low cost | Less selective, potential matrix effects |

| Liquid-Liquid Extraction | Partitioning between immiscible solvents | Good selectivity, clean extracts | Solvent consumption, emulsion formation |

| Solid-Phase Extraction | Selective retention on solid sorbent | High selectivity, good preconcentration | Method development can be complex |

| DBS (Emerging) | Collection on paper, direct analysis | Simplified collection, storage, shipment | Hematocrit effect, limited sample volume |

| MEPS (Emerging) | Miniaturized SPE, automation | Automated, simple, cost-effective | Requires specialized equipment |

Method Validation Parameters for Research Assays (e.g., accuracy, precision, linearity)research-solution.comnih.govhumanjournals.comijpsonline.com

Method validation is a documented process that demonstrates that an analytical method is suitable for its intended purpose. For this compound research assays, key validation parameters include:

Accuracy: The closeness of test results obtained by the method to the true value. It is typically assessed by analyzing samples of known concentration (spiked samples) across the analytical range eirgenix.compharmaguideline.comparticle.dkdemarcheiso17025.comwjarr.com.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It includes:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time pharmaguideline.comparticle.dkdemarcheiso17025.com.

Intermediate Precision (Inter-assay precision/Ruggedness): Precision within the same laboratory but under different conditions (e.g., different analysts, different days, different equipment) pharmaguideline.comparticle.dkdemarcheiso17025.com.

Reproducibility: Precision between different laboratories particle.dk.

Linearity: The ability of the method to elicit test results that are directly, or by a well-defined mathematical transformation, proportional to the concentration of analyte in samples within a given range. It is established by analyzing a series of standards at different concentrations and typically evaluated by regression analysis eirgenix.compharmaguideline.comparticle.dkdemarcheiso17025.comwjarr.com.

Range: The interval between the upper and lower concentrations of this compound (including these levels) for which it has been demonstrated that the analytical method has a suitable level of precision, accuracy, and linearity pharmaguideline.comparticle.dkdemarcheiso17025.com.

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components eirgenix.compharmaguideline.comparticle.dk.

Limit of Detection (LOD): The lowest amount of this compound in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions eirgenix.compharmaguideline.comparticle.dkdemarcheiso17025.comwjarr.com.

Limit of Quantification (LOQ): The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy eirgenix.compharmaguideline.comparticle.dkdemarcheiso17025.comwjarr.com.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, flow rate, column temperature, different column lots) eirgenix.compharmaguideline.comdemarcheiso17025.comwjarr.com.

System Suitability: Tests performed before or during the analysis to ensure the analytical system is functioning correctly and meets the required performance criteria demarcheiso17025.comwjarr.com.

Table 4: Key Method Validation Parameters

| Parameter | Definition |

| Accuracy | Closeness of measured value to the true value |

| Precision | Consistency of results (repeatability, intermediate precision, reproducibility) |

| Linearity | Proportionality of response to analyte concentration within a range |

| Range | Concentration interval where method is accurate, precise, and linear |

| Specificity/Selectivity | Ability to measure analyte uniquely in presence of other components |

| LOD | Lowest detectable amount of analyte |

| LOQ | Lowest quantifiable amount of analyte with acceptable precision and accuracy |

| Robustness | Insensitivity to small, deliberate changes in method parameters |

| System Suitability | Verification of analytical system performance |

Application of Mass Spectrometry in Metabolite Identificationspectroscopyonline.com

Mass spectrometry (MS) is pivotal for identifying and characterizing this compound metabolites, which are crucial for understanding its pharmacokinetics and potential pharmacological or toxicological activities.

High-Resolution Mass Spectrometry (HRMS): HRMS, such as Orbitrap or time-of-flight (TOF) MS, provides highly accurate mass measurements (typically in parts per million, ppm, error) of parent drug and metabolite ions. This high mass accuracy allows for the unambiguous determination of elemental compositions, which is the first critical step in identifying metabolites by indicating potential biotransformations (e.g., hydroxylation, glucuronidation, sulfation) nih.govthermofisher.comazolifesciences.comijpras.com.

Tandem Mass Spectrometry (MS/MS or MSⁿ): MS/MS involves the fragmentation of selected precursor ions to generate characteristic product ion spectra. By comparing the fragmentation patterns of potential metabolites with that of the parent this compound, structural changes can be localized, and the exact site of metabolism can often be determined thermofisher.comijpras.combiorxiv.orglcms.cz. MSⁿ capabilities allow for multiple stages of fragmentation, providing even more detailed structural information thermofisher.com.

Strategies for Metabolite Identification:

Full Scan MS and Data-Dependent Acquisition (DDA): Initial full scan MS data can identify potential metabolite masses. DDA then automatically triggers MS/MS scans on the most abundant ions, providing fragmentation data for structural elucidation thermofisher.comijpras.com.

Targeted Approaches (e.g., Precursor Ion Scanning, Neutral Loss Scanning, Multiple Reaction Monitoring - MRM): These methods are used when specific metabolic pathways or classes of metabolites are anticipated. Precursor ion scanning detects all ions that produce a common fragment, while neutral loss scanning identifies ions that lose a specific neutral mass (e.g., 176 Da for glucuronic acid). MRM is highly sensitive and selective for quantifying known metabolites thermofisher.comijpras.com.

Isotope Tracing: Using stable isotope-labeled this compound (e.g., with ¹³C or ¹⁵N) allows for the clear differentiation of metabolites from endogenous compounds in biological samples, as the labeled atoms will be incorporated into the metabolites, shifting their mass nih.govbiorxiv.org.

In Silico Tools and Software: Specialized software and databases are used to predict likely metabolic pathways and structures, process complex MS data, and assist in the identification of metabolites by comparing experimental data with predicted fragmentation patterns and known biotransformations nih.govijpras.comlcms.cz. Metabolomics-based data analysis approaches, such as mass defect filtering (MDF) and orthogonal partial least squares-discriminant analysis (OPLS-DA), are also employed for rapid metabolite identification from high-resolution LC/MS data nih.gov.

Table 5: Mass Spectrometry Techniques for Metabolite Identification

| Technique | Principle | Role in Metabolite Identification |

| HRMS | Accurate mass measurement of ions | Elemental composition determination, putative metabolite identification |

| MS/MS (MSⁿ) | Fragmentation of precursor ions | Structural elucidation, localization of metabolic changes |

| Isotope Tracing | Use of stable isotope-labeled compounds | Differentiation of metabolites from endogenous compounds |

| In Silico Tools | Computational prediction and data analysis | Aid in structural assignment, pathway prediction |

| Targeted MS (MRM) | Monitoring specific ion transitions | Sensitive and selective quantification of known metabolites |

Emerging Analytical Technologies for Compound Characterizationresearchgate.net

The field of analytical chemistry is continuously evolving, with new technologies offering enhanced capabilities for the characterization of pharmaceutical compounds like this compound.

Ion Mobility Mass Spectrometry (IM-MS): IM-MS separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. This provides an extra dimension of separation and structural information, aiding in the differentiation of isomers and conformers, and improving confidence in metabolite identification by providing collision cross-section data lcms.cz.

Supercritical Fluid Chromatography (SFC): SFC utilizes a supercritical fluid (e.g., CO₂) as the mobile phase, offering advantages such as faster separations, reduced solvent consumption, and compatibility with MS detection. It is particularly useful for the separation of chiral compounds and for compounds that are difficult to analyze by traditional HPLC researchgate.net.

Capillary Electrophoresis (CE): CE separates analytes based on their charge-to-size ratio within a narrow capillary. It offers high separation efficiency, low sample volume requirements, and can be coupled with various detectors, including UV-Vis and MS. CE is suitable for analyzing charged species, including some drug substances and their impurities ijpsjournal.com.

Process Analytical Technology (PAT) and Real-time Monitoring: PAT involves the design, analysis, and control of manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. Techniques like in-line or at-line spectroscopy (e.g., NIR, Raman) and chromatography can provide real-time feedback, enabling better process control and ensuring consistent product quality for this compound manufacturing googleapis.comdrugpatentwatch.com.

Artificial Intelligence (AI) and Machine Learning (ML) in Data Analysis: AI and ML algorithms are increasingly being integrated into analytical workflows to process large and complex datasets generated by advanced analytical instruments. These technologies can identify trends, predict outcomes, optimize analytical methods, and enhance the interpretation of spectroscopic and spectrometric data, leading to more efficient and accurate compound characterization and metabolite identification azolifesciences.combiopharminternational.com.

Table 6: Emerging Analytical Technologies

| Technology | Key Feature | Potential Application for this compound |

| Ion Mobility MS | Separation by size, shape, and charge | Isomer differentiation, enhanced metabolite identification |

| Supercritical Fluid Chromatography | Supercritical fluid mobile phase | Faster separations, chiral analysis, greener alternative |

| Capillary Electrophoresis | High efficiency separation of charged species | Analysis of charged impurities, small sample volume |

| Process Analytical Technology | Real-time process monitoring | In-line quality control during manufacturing |

| AI/Machine Learning | Advanced data processing and pattern recognition | Method optimization, enhanced data interpretation, predictive analysis |

Future Research Directions and Unexplored Potential of Triflocin in Preclinical Studies

Exploration of Novel Pharmacological Targets Beyond Current Understanding

Initial research on Triflocin primarily focused on its diuretic properties, detailing its influence on the renal concentrating mechanism and its natriuretic and antiphosphaturic effects. nih.govnih.gov However, the molecular mechanisms underpinning these observations remain to be fully elucidated in the context of modern pharmacology. Future investigations will aim to identify and validate novel pharmacological targets of this compound, moving beyond its established effects on kidney tubules. nih.gov This exploration will involve a combination of target-based and phenotypic screening approaches to uncover previously unknown cellular pathways and protein interactions modulated by this compound. The identification of new targets will be crucial in expanding the potential therapeutic applications of this compound and its derivatives.

Investigation of this compound's Role in Specific Disease Models (Non-Human, Non-Clinical)

The diuretic action of this compound suggests its potential relevance in preclinical models of diseases characterized by fluid imbalance, such as cardiovascular and renal disorders. Future preclinical studies will involve the systematic evaluation of this compound in a variety of non-human, non-clinical disease models. These investigations will be essential to understand the compound's efficacy and mechanism of action in a more complex biological context. The selection of appropriate animal models will be critical to ensure the translational relevance of the findings. nih.gov

Table 1: Potential Preclinical Disease Models for this compound Investigation

| Disease Area | Potential Model | Rationale |

| Cardiovascular Disease | Spontaneously Hypertensive Rat (SHR) | To investigate the effect of this compound on blood pressure regulation. |

| Renal Disease | 5/6 Nephrectomy Model of Chronic Kidney Disease | To assess the impact of this compound on renal function and fibrosis. |

| Metabolic Syndrome | Diet-Induced Obesity Mouse Model | To explore potential effects on metabolic parameters and fluid retention. |

Development of Next-Generation this compound-Based Chemical Probes

The development of chemical probes derived from bioactive molecules is a powerful strategy to investigate biological systems. mskcc.orgnih.gov Next-generation this compound-based chemical probes will be designed to explore its molecular targets and cellular functions with high precision. These probes may incorporate various functionalities, such as fluorescent tags for cellular imaging, biotin (B1667282) labels for affinity purification of binding partners, or photo-affinity labels for covalent target identification. mskcc.org The creation of a toolbox of this compound-based probes will significantly accelerate our understanding of its mechanism of action and facilitate the identification of novel therapeutic opportunities. mskcc.orgrsc.org

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govwjpsronline.com In the context of this compound research, AI algorithms can be employed to analyze large datasets from high-throughput screening experiments to identify potential new targets and structure-activity relationships. nih.gov ML models can predict the pharmacokinetic and toxicological properties of novel this compound analogues, thereby streamlining the lead optimization process. mdpi.com Furthermore, AI can be utilized to analyze data from preclinical disease models to identify biomarkers of response to this compound treatment. nih.gov

Table 2: Applications of AI/ML in this compound Research

| Application Area | AI/ML Technique | Potential Impact |

| Target Identification | Deep Learning, Network Analysis | Discovery of novel pharmacological targets and pathways. |

| Virtual Screening | Machine Learning Models | Rapid identification of potent this compound analogues. |

| ADMET Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Optimization of drug-like properties and reduction of late-stage attrition. |

| Biomarker Discovery | Pattern Recognition Algorithms | Identification of predictive biomarkers for patient stratification in future clinical trials. |

Mechanism-Based Drug Repurposing Research for this compound Analogues

Drug repurposing, or finding new uses for existing drugs, is a time- and cost-effective strategy for drug development. austinpublishinggroup.comjpbs.in Once the novel pharmacological targets and mechanisms of action of this compound are better understood, this knowledge can be leveraged for mechanism-based drug repurposing of its analogues. jpbs.in This involves screening libraries of structurally similar compounds for activity against newly identified targets or in relevant disease models. This approach could rapidly expand the therapeutic potential of the this compound chemical scaffold to new and unanticipated disease indications. deeannvisk.com The existing safety and pharmacokinetic data for some analogues could further accelerate their development for new therapeutic uses. jpbs.in

Q & A

Q. What experimental methodologies are recommended to elucidate Triflocin’s mechanism of action in enzymatic inhibition studies?

To study this compound’s mechanism, researchers should combine enzyme kinetic assays (e.g., Michaelis-Menten kinetics), binding affinity studies (e.g., isothermal titration calorimetry), and structural analyses (e.g., X-ray crystallography). Ensure assays include controls for non-specific binding and use purified enzyme isoforms to isolate target-specific effects. Statistical validation via triplicate trials and ANOVA is critical to confirm reproducibility .

Q. How should researchers standardize synthesis protocols for this compound to ensure batch-to-batch consistency in academic settings?

Document reaction conditions (temperature, solvent purity, catalyst ratios) rigorously and validate purity via HPLC (>95%) and NMR spectroscopy. For reproducibility, adhere to guidelines for reporting synthetic procedures, including yield calculations, side-product analysis, and storage conditions .

Q. What in vitro assays are most effective for evaluating this compound’s cytotoxicity and selectivity?

Use cell viability assays (MTT or ATP-based luminescence) across multiple cell lines (e.g., cancer vs. normal cells) with IC50 calculations. Pair with apoptosis markers (caspase-3/7 assays) and selectivity indices (SI = IC50_normal / IC50_cancer). Include positive controls (e.g., doxorubicin) and account for solvent interference .

Advanced Research Questions

Q. How can contradictions in this compound’s pharmacokinetic data (e.g., bioavailability discrepancies) be systematically resolved?

Conduct meta-analyses of existing data to identify variables such as dosing regimens, animal models, or analytical techniques (e.g., LC-MS vs. ELISA). Use contradiction analysis frameworks to isolate confounding factors (e.g., species-specific metabolism) and design cross-validation studies with harmonized protocols .

Q. What computational strategies enhance the predictive modeling of this compound’s binding interactions with novel targets?

Employ molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics simulations (GROMACS) to map binding free energies and conformational stability. Validate predictions with mutagenesis studies targeting predicted binding residues. Ensure force fields and solvent models align with experimental conditions .

Q. How should researchers address variability in this compound’s efficacy data across in vivo tumor models?

Standardize tumor implantation protocols (cell count, site, and immune status) and stratify results by model type (xenograft vs. syngeneic). Apply mixed-effects statistical models to account for inter-animal variability and include longitudinal pharmacokinetic/pharmacodynamic (PK/PD) profiling .

Methodological and Analytical Guidance

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., log-dose vs. response) with software like GraphPad Prism. Report confidence intervals, Hill coefficients, and goodness-of-fit metrics (R²). For multi-parametric data, apply machine learning clustering (e.g., PCA) to identify outlier responses .

Q. How can researchers ensure rigorous validation of this compound’s off-target effects in high-throughput screens?

Implement orthogonal assays (e.g., thermal shift assays for protein stability, CRISPR knockout validation) and cross-reference with databases like ChEMBL for known off-target interactions. Use cheminformatics tools (e.g., SEA, SwissTargetPrediction) to prioritize high-risk targets .

Data Presentation and Reproducibility

Q. What are the best practices for visualizing this compound’s structural-activity relationships (SAR) in manuscripts?

Use tables to compare IC50 values, substituent groups, and toxicity metrics. For figures, employ 2D chemical maps with color-coded potency gradients. Avoid overcrowding; limit SAR figures to 3-4 critical analogs and cite synthetic routes in supplementary data .

Q. How can authors improve reproducibility when reporting this compound’s in vivo efficacy studies?

Adhere to ARRIVE guidelines: detail animal husbandry, randomization methods, and blinding protocols. Provide raw data for survival curves, tumor volumes, and body weights in supplementary files. Specify batch numbers for this compound and vehicle formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.